molecular formula C16H11FN2O B13332459 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one CAS No. 1639971-09-7

1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one

Cat. No.: B13332459
CAS No.: 1639971-09-7
M. Wt: 266.27 g/mol
InChI Key: PZILKLNSYGRZTI-UHFFFAOYSA-N
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Description

1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 7-fluoro-2-(pyridin-2-yl)quinoline with ethanone under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to streamline the production .

Chemical Reactions Analysis

Types of Reactions

1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds .

Scientific Research Applications

1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it has been shown to inhibit the PI3Kδ kinase, a key enzyme involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1639971-09-7

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethanone

InChI

InChI=1S/C16H11FN2O/c1-10(20)13-8-11-5-6-12(17)9-15(11)19-16(13)14-4-2-3-7-18-14/h2-9H,1H3

InChI Key

PZILKLNSYGRZTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3

Origin of Product

United States

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